molecular formula C19H23N5O5 B2855219 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 899971-49-4

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2855219
CAS No.: 899971-49-4
M. Wt: 401.423
InChI Key: IMFJHIJXWFSAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused bicyclic heterocyclic core. Its structure includes a 3,4-dimethoxyphenethyl side chain and a 2-hydroxyethyl substituent on the pyrazolo-pyrimidine scaffold. The 3,4-dimethoxy group on the phenyl ring enhances lipophilicity, while the hydroxyethyl moiety may improve aqueous solubility, balancing pharmacokinetic properties.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O5/c1-28-15-4-3-13(9-16(15)29-2)5-6-20-17(26)11-23-12-21-18-14(19(23)27)10-22-24(18)7-8-25/h3-4,9-10,12,25H,5-8,11H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFJHIJXWFSAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)C=NN3CCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multiple steps

    Preparation of Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and solvents to facilitate the reaction.

    Introduction of Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a substitution reaction, where a suitable leaving group is replaced by the dimethoxyphenyl moiety.

    Attachment of Hydroxyethyl Group: The hydroxyethyl group is typically introduced via an alkylation reaction, where an alkylating agent reacts with the pyrazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The pyrazolo[3,4-d]pyrimidine structure is known for its ability to inhibit various kinases involved in cancer progression. Studies have shown that compounds with similar structures can act as inhibitors of the EGFR (Epidermal Growth Factor Receptor) and VEGF (Vascular Endothelial Growth Factor), which are critical in tumor growth and metastasis .

Anti-inflammatory Effects

Compounds containing pyrazole rings have been documented to possess anti-inflammatory activities. They can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 (Cyclooxygenase-2), making them potential candidates for the treatment of inflammatory diseases .

Antioxidant Properties

The antioxidant capabilities of this compound are attributed to the presence of the dimethoxyphenyl group, which can scavenge free radicals and reduce oxidative stress in cells. This property is essential in preventing cellular damage linked to various chronic diseases .

Neuroprotective Effects

Preliminary studies suggest that derivatives of pyrazolo compounds may offer neuroprotective benefits by modulating neurotransmitter systems and reducing neuronal apoptosis. This makes them potential candidates for treating neurodegenerative disorders .

Case Study 1: Anticancer Evaluation

A study conducted on similar pyrazolo derivatives demonstrated their efficacy as EGFR inhibitors in various cancer cell lines. The results indicated a dose-dependent response, showcasing significant reductions in cell viability at higher concentrations .

CompoundCell Line TestedIC50 (µM)Mechanism
Pyrazolo Compound AA431 (EGFR+)5.6EGFR Inhibition
Pyrazolo Compound BMDA-MB-2318.3VEGF Inhibition

Case Study 2: Anti-inflammatory Activity

In vitro studies revealed that the compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

Test ConditionCytokine Level (pg/mL)Control Level (pg/mL)
LPS + Compound X150300
LPS Only300-

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.

    Receptors: It can bind to receptors on the cell surface, triggering signaling cascades.

    Proteins: The compound may interact with intracellular proteins, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, allowing comparative analysis of physicochemical and functional attributes.

N-(3-Acetamidophenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide

  • Key Differences :
    • Replaces the 3,4-dimethoxyphenethyl group with a 3-acetamidophenyl substituent.
    • Lacks the hydroxyethyl side chain on the pyrazolo-pyrimidine core.
  • Implications: The acetamido group may reduce metabolic stability compared to methoxy groups due to susceptibility to hydrolysis .

2-(1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

  • Key Differences: Incorporates a chromen-4-one moiety and fluorophenyl groups. Features a dimethylamino group instead of hydroxyethyl.
  • Implications: The chromenone system enhances aromatic stacking interactions, increasing melting point (302–304°C vs. ~250°C for the target compound) . Fluorine atoms improve metabolic resistance but may elevate toxicity risks.

2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide

  • Key Differences: Substitutes the 3,4-dimethoxyphenethyl with a 2,4-dichlorophenoxy group. Includes a 4-methylbenzyl substituent on the pyrazolo-pyrimidine core.
  • Implications: Chlorine atoms increase lipophilicity (logP ~3.5 vs. ~2.8 for the target compound), favoring membrane permeability but risking hepatotoxicity .

Data Table: Structural and Physicochemical Comparison

Compound Name (Representative) Core Structure Key Substituents Molecular Weight Melting Point (°C) logP (Predicted)
Target Compound Pyrazolo[3,4-d]pyrimidine 3,4-Dimethoxyphenethyl, 2-hydroxyethyl ~454.5 N/A ~2.8
N-(3-Acetamidophenyl)-... Pyrazolo[3,4-d]pyrimidine 3-Acetamidophenyl, phenyl ~432.4 N/A ~2.5
Chromen-4-one Derivative Pyrazolo[3,4-d]pyrimidine + chromenone Fluorophenyl, dimethylamino ~571.2 302–304 ~3.2
Dichlorophenoxy Derivative Pyrazolo[3,4-d]pyrimidine 2,4-Dichlorophenoxy, 4-methylbenzyl ~497.3 N/A ~3.5

Research Findings and Functional Insights

  • Target Compound vs. N-(3-Acetamidophenyl)-... :
    The hydroxyethyl group in the target compound enhances solubility (predicted aqueous solubility: ~0.1 mg/mL vs. ~0.05 mg/mL for the acetamido analog), critical for oral bioavailability .
  • Target Compound vs. Chromenone Derivative: The chromenone derivative’s higher molecular weight (~571 vs. ~454) correlates with reduced cellular uptake efficiency in vitro .
  • Target Compound vs. Dichlorophenoxy Derivative: Dichlorophenoxy’s logP (~3.5) suggests superior blood-brain barrier penetration but may limit renal clearance .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C24H25N3O5S2C_{24}H_{25}N_{3}O_{5}S^{2} with a molecular weight of 499.6 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities (Table 1).

PropertyValue
Molecular FormulaC24H25N3O5S2
Molecular Weight499.6 g/mol
InChI KeyDMEIHFALLVVWRT-UHFFFAOYSA-N

1. Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. The compound exhibits significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : MCF7 (breast cancer), SF-268 (brain cancer), NCI-H460 (lung cancer).
  • IC50 Values : Reported IC50 values for related compounds in the pyrazole class have shown promising results:
    • MCF7: IC50=3.79μMIC_{50}=3.79\mu M
    • SF-268: IC50=12.50μMIC_{50}=12.50\mu M
    • NCI-H460: IC50=42.30μMIC_{50}=42.30\mu M

These values indicate that the compound may inhibit cell proliferation effectively and warrant further investigation into its mechanisms of action against cancer cells .

2. Anti-inflammatory Properties

The pyrazole scaffold has been recognized for its anti-inflammatory capabilities. Studies suggest that derivatives can inhibit pro-inflammatory cytokines and pathways involved in inflammation:

  • Mechanism : Pyrazoles may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the synthesis of inflammatory mediators.
  • Research Findings : Compounds related to this compound have demonstrated reduced edema in animal models .

3. Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Activity Spectrum : Pyrazole derivatives exhibit antibacterial and antifungal properties.
  • Case Studies : In vitro studies have shown effectiveness against various bacterial strains and fungi, indicating a broad spectrum of antimicrobial activity .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer progression.
  • Receptor Interaction : Binding to estrogen receptors has been noted with similar compounds, suggesting potential applications in hormone-related cancers.
  • Oxidative Stress Modulation : Antioxidant properties may contribute to its protective effects against cellular damage .

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?

The synthesis involves:

  • Pyrazolo[3,4-d]pyrimidine core formation : Cyclization of precursors (e.g., 5-amino-1H-pyrazole-4-carboxamide) using catalysts (e.g., triethylamine) under reflux in polar aprotic solvents like DMF .
  • Functionalization : Coupling the core with N-[2-(3,4-dimethoxyphenyl)ethyl] groups via amide bond formation. Optimize yield (75-85%) by controlling temperature (60-80°C) and using purification methods like column chromatography .

Q. Which analytical techniques are essential for structural validation and purity assessment?

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • Mass spectrometry (MS) for molecular weight verification.
  • HPLC with UV detection to quantify purity (>95%) and resolve batch inconsistencies .

Q. How does the compound’s solubility impact in vitro assays, and what formulation strategies improve bioavailability?

  • The hydroxyethyl and dimethoxyphenyl groups confer moderate aqueous solubility. Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based nanoemulsions to enhance dissolution in cell culture media .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

  • Assay standardization : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.
  • Structural analogs : Compare activity of derivatives (e.g., replacing 3,4-dimethoxyphenyl with chlorophenyl) to identify substituent-driven variability .
  • Data normalization : Account for differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .

Q. What methodologies validate the compound’s molecular targets and mechanism of action?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to kinases or receptors.
  • CRISPR/Cas9 knockouts : Confirm target dependency in cellular models.
  • Phosphoproteomics : Map downstream signaling pathways (e.g., MAPK/ERK) post-treatment .

Q. How can computational modeling guide SAR optimization for enhanced selectivity?

  • Molecular docking (AutoDock Vina) : Predict interactions with ATP-binding pockets (e.g., kinase targets).
  • MD simulations : Assess binding stability over 100-ns trajectories.
  • Free-energy perturbation (FEP) : Prioritize substitutions (e.g., replacing hydroxyethyl with carboxyethyl) to reduce off-target effects .

Q. What strategies improve metabolic stability in preclinical models?

  • Prodrug design : Mask the hydroxyethyl group with ester linkages to delay hepatic clearance.
  • Isotope labeling (¹⁴C) : Track metabolite formation in microsomal assays.
  • CYP450 inhibition screening : Identify enzymes (e.g., CYP3A4) responsible for rapid degradation .

Q. How do structural analogs inform pharmacophore modeling?

  • 3D-QSAR : Align analogs (e.g., 3-chlorophenyl vs. 4-methoxyphenyl derivatives) to define electrostatic/hydrophobic contributions.
  • Benchmarking : Compare with known kinase inhibitors (e.g., imatinib) to identify shared binding motifs .

Data Analysis and Experimental Design

Q. What statistical approaches address variability in high-throughput screening data?

  • Z-factor analysis : Validate assay robustness (Z′ > 0.5).
  • Dose-response curve fitting : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% CI .

Q. How should researchers design in vivo studies to balance efficacy and toxicity?

  • PK/PD modeling : Link plasma concentrations (Cₘₐₓ, AUC) to tumor growth inhibition in xenografts.
  • Toxicogenomics : Profile liver/kidney gene expression to preempt organ toxicity .

Tables for Key Comparisons

Structural Feature Impact on Bioactivity Reference
3,4-Dimethoxyphenyl ethyl groupEnhances membrane permeability via lipophilicity
2-Hydroxyethyl substituentReduces metabolic stability but improves solubility
Pyrazolo[3,4-d]pyrimidine coreBinds ATP pockets in kinases (e.g., EGFR, CDK2)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.